molecular formula C23H26N4O4 B11634591 1,3-Dimethyl-5-({1-[2-(4-methylpiperidin-1-YL)-2-oxoethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione

1,3-Dimethyl-5-({1-[2-(4-methylpiperidin-1-YL)-2-oxoethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11634591
M. Wt: 422.5 g/mol
InChI Key: MLGDIMCGBKZTNE-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of key intermediates through reactions such as acylation, chlorination, and cyclization . Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or DNA, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
  • 1,3-DIMETHYL-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

1,3-dimethyl-5-[[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H26N4O4/c1-15-8-10-26(11-9-15)20(28)14-27-13-16(17-6-4-5-7-19(17)27)12-18-21(29)24(2)23(31)25(3)22(18)30/h4-7,12-13,15H,8-11,14H2,1-3H3

InChI Key

MLGDIMCGBKZTNE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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